molecular formula C16H11ClN2OS B6087569 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

Cat. No.: B6087569
M. Wt: 314.8 g/mol
InChI Key: PSJPEWUWJQXGMU-GXDHUFHOSA-N
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Description

5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one: is a heterocyclic compound that has garnered interest due to its diverse biological activities and potential applications in medicinal chemistry. This compound features a thiazolidinone core, which is known for its versatility in drug design and synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions:

The synthesis of 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one typically involves the condensation of 4-chlorobenzaldehyde with thiosemicarbazide, followed by cyclization. Here is a general synthetic route:

  • Condensation Reaction:

      Reactants: 4-chlorobenzaldehyde and thiosemicarbazide.

      Conditions: The reaction is usually carried out in ethanol with a catalytic amount of acetic acid.

      Product: 4-chlorobenzylidene thiosemicarbazone.

  • Cyclization Reaction:

      Reactants: 4-chlorobenzylidene thiosemicarbazone and phenyl isothiocyanate.

      Conditions: The mixture is heated under reflux in ethanol.

      Product: this compound.

Industrial Production Methods:

While specific industrial methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis with optimizations for yield, purity, and cost-effectiveness. This might include continuous flow synthesis and the use of automated reactors.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically at the thiazolidinone ring, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the imine group, converting it to an amine.

    Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, allowing for further functionalization.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Corresponding amines.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Biological Activities

The biological potential of 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one has been explored extensively. Key areas of research include:

Antimicrobial Activity

Research indicates that thiazolidinone derivatives exhibit significant antimicrobial properties against various bacterial strains. For instance, compounds synthesized from thiazolidinones have shown promising results against both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli) as well as antifungal activity against pathogenic fungi .

Antidiabetic Effects

Thiazolidinediones are known for their role as antidiabetic agents. Studies have demonstrated that derivatives like this compound can enhance insulin sensitivity and lower blood glucose levels in diabetic models. The compound's mechanism often involves activation of peroxisome proliferator-activated receptors (PPARs), which play a crucial role in glucose and lipid metabolism .

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiazolidinone derivatives. For example, compounds similar to this compound have been tested against various cancer cell lines, showing inhibition of cell proliferation and induction of apoptosis. The mechanisms involve modulation of reactive oxygen species (ROS) production and activation of apoptotic pathways .

Case Studies

Several studies illustrate the efficacy of thiazolidinone derivatives:

  • Study on Antimicrobial Activity : A series of thiazolidinones were synthesized and screened for antibacterial activity against E. coli and S. aureus. The results indicated that certain modifications to the benzylidene group significantly enhanced antimicrobial potency .
  • Antidiabetic Activity Assessment : In vivo studies conducted on diabetic rats showed that specific thiazolidinone derivatives improved glycemic control more effectively than standard treatments like metformin. The compounds were assessed using the alloxan-induced diabetic model, demonstrating significant reductions in blood glucose levels .
  • Anticancer Efficacy : A recent investigation into the anticancer properties revealed that thiazolidinone derivatives reduced viability in human cancer cell lines through mechanisms involving ROS modulation and apoptosis induction. These findings suggest a potential role for these compounds in cancer therapy .

Mechanism of Action

The biological activity of 5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one is primarily due to its ability to interact with various molecular targets:

    Enzyme Inhibition: It can inhibit enzymes like tyrosinase and acetylcholinesterase, which are involved in melanin synthesis and neurotransmission, respectively.

    DNA Intercalation: The compound can intercalate into DNA, disrupting replication and transcription processes, which is a common mechanism for its anticancer activity.

Comparison with Similar Compounds

    5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one derivatives: These include compounds with different substituents on the phenyl or thiazolidinone rings.

    Thiazolidinones: A broader class of compounds with similar core structures but varying substituents.

Uniqueness:

    Structural Features: The presence of both 4-chlorobenzylidene and phenylimino groups in the same molecule provides unique electronic and steric properties.

    Biological Activity: Its specific substitution pattern contributes to its distinct biological activities compared to other thiazolidinones.

This compound’s unique structure and versatile reactivity make it a valuable subject of study in various scientific fields.

Biological Activity

5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one (CAS: 93989-47-0) is a compound belonging to the thiazolidin-4-one class, which has garnered attention for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula: C16H11ClN2OS
  • Molar Mass: 314.79 g/mol
  • Structural Characteristics: The compound features a thiazolidin ring system with a chlorobenzylidene and phenylimino substituents, contributing to its biological properties.

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidin-4-one derivatives, including this compound. Research indicates that compounds in this class can induce apoptosis in cancer cell lines through various mechanisms:

  • Mechanism of Action: The compound may trigger both extrinsic and intrinsic apoptotic pathways, leading to cell death in cancer cells such as HeLa and A549 .
CompoundCell LineIC50 (µM)Mechanism
This compoundHeLaTBDApoptosis
Other Thiazolidin DerivativesA549TBDApoptosis

Antimicrobial Activity

The thiazolidin-4-one scaffold has also been investigated for its antimicrobial properties. Studies suggest that these compounds exhibit significant activity against various bacterial strains:

  • In Vitro Studies: Compounds showed notable inhibition against Gram-positive bacteria, indicating their potential as antimicrobial agents .

Antidiabetic Effects

Thiazolidin-4-one derivatives have been reported to enhance glucose uptake and improve insulin sensitivity:

  • Mechanism: Some compounds in this class have demonstrated the ability to modulate metabolic pathways associated with insulin resistance, potentially making them candidates for diabetes treatment .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazolidin derivatives. Modifications at specific positions on the thiazolidin ring can significantly influence their pharmacological properties:

  • Substituent Influence: The presence of electron-withdrawing groups (like chlorine) can enhance anticancer and antimicrobial activities while modifying lipophilicity and solubility .

Case Studies and Research Findings

  • Anticancer Study : A study focusing on thiazolidin derivatives revealed that certain modifications led to enhanced anticancer activity compared to standard treatments like irinotecan. The derivatives showed lower IC50 values in various cancer cell lines, indicating higher potency .
  • Antimicrobial Evaluation : In vitro evaluations demonstrated that this compound exhibited significant antibacterial effects against both resistant and non-resistant strains of bacteria, suggesting its potential for clinical applications in treating infections .

Properties

IUPAC Name

(5E)-5-[(4-chlorophenyl)methylidene]-2-phenylimino-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11ClN2OS/c17-12-8-6-11(7-9-12)10-14-15(20)19-16(21-14)18-13-4-2-1-3-5-13/h1-10H,(H,18,19,20)/b14-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSJPEWUWJQXGMU-GXDHUFHOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=C2NC(=O)C(=CC3=CC=C(C=C3)Cl)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)N=C2NC(=O)/C(=C\C3=CC=C(C=C3)Cl)/S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11ClN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
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5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
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5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
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5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
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5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one
Reactant of Route 6
5-(4-chlorobenzylidene)-2-(phenylimino)-1,3-thiazolidin-4-one

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